Comparative Cytotoxicity: 4-Phenylpiperazinyl vs. 4-Methylpiperazinyl and Other Analogs in A549 Cells
In a head-to-head cytotoxicity evaluation of piperazine-based compounds against the A549 lung cancer cell line, the derivative bearing a 4-phenylpiperazin-1-yl group (compound 6b) demonstrated an IC50 of 21.38 µM. This represents a modest but quantifiable improvement in potency over the 4-methylpiperazin-1-yl analog (6a, IC50 = 23.44 µM). Notably, the 4-phenyl substitution led to a ~2-fold decrease in potency relative to the 4-(4-methylphenyl) analog (6c, IC50 = 11.03 µM) and a ~5-fold decrease relative to the most potent analog in the series (6f, 4-(2-methylphenyl)piperazin-1-yl, IC50 = 3.79 µM), providing a clear SAR landscape [1].
| Evidence Dimension | Cytotoxicity against A549 lung cancer cells |
|---|---|
| Target Compound Data | IC50 = 21.38 ± 14.39 µM (Compound 6b) |
| Comparator Or Baseline | Compound 6a (4-methylpiperazin-1-yl): IC50 = 23.44 ± 3.32 µM; Compound 6c (4-(4-methylphenyl)piperazin-1-yl): IC50 = 11.03 ± 1.96 µM; Compound 6f (4-(2-methylphenyl)piperazin-1-yl): IC50 = 3.79 ± 13.39 µM |
| Quantified Difference | ~1.1-fold more potent than 6a; ~2-fold less potent than 6c; ~5.6-fold less potent than 6f |
| Conditions | A549 human lung adenocarcinoma cell line, MTT assay |
Why This Matters
This direct comparative data informs medicinal chemists of the precise potency impact of the 4-phenylpiperazine substitution, enabling rational choice of this building block when intermediate cytotoxicity in this scaffold is desired.
- [1] PMC. (2018). Table 1. In vitro cytotoxicity of compounds 6a-6l against A549 and HepG2 cell lines. Molecules, 23(8), 1980. View Source
